molecular formula C20H25BO3 B8085660 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8085660
M. Wt: 324.2 g/mol
InChI Key: VCPAEQRCPAUQDZ-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a 2-((p-tolyloxy)methyl)phenyl group. Its structure includes a methyl ether-linked p-tolyl moiety (a methyl-substituted phenoxy group) attached to the boron-containing heterocycle. This design enhances stability and modulates electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and polymer chemistry . Limited synthetic details are available in the evidence, but commercial sources indicate a purity of ≥97% .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[(4-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-10-12-17(13-11-15)22-14-16-8-6-7-9-18(16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPAEQRCPAUQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing boronate groups to aromatic systems. For this compound, the protocol involves coupling a brominated aryl ether with a pinacol boronate ester.

Procedure :

  • Substrates : 2-Bromo-((p-tolyloxy)methyl)benzene (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).

  • Base : K₂CO₃ (2.0 equiv) in a 1:1 mixture of 1,4-dioxane and H₂O.

  • Conditions : Reflux at 90°C under argon for 12–24 hours.

Yield : 68–85% after column purification (silica gel, hexane/ethyl acetate 10:1).

Key Data :

ParameterValue
Temperature90°C
Reaction Time12–24 hours
Catalyst Loading3–5 mol% Pd
Solvent System1,4-Dioxane/H₂O (1:1)

Hydroboration of Aryl Ethers

Transition Metal-Free Hydroboration

A metal-free approach utilizes borane-dimethyl sulfide (BH₃·SMe₂) to functionalize pre-formed aryl ethers.

Procedure :

  • Substrate : 2-((p-Tolyloxy)methyl)styrene (1.0 equiv).

  • Boronation Agent : BH₃·SMe₂ (1.5 equiv) in anhydrous THF.

  • Conditions : Stirred at 0°C to room temperature for 6 hours.

  • Workup : Quenched with MeOH, followed by pinacol (1.2 equiv) in CH₂Cl₂.

Yield : 72% after recrystallization (ethyl acetate/hexane).

Mechanistic Insight :
The reaction proceeds via anti-Markovnikov addition of boron to the styrene double bond, followed by esterification with pinacol. Steric hindrance from the methyl groups on pinacol enhances boronate stability.

Multi-Step Synthesis from Dichloromethane Derivatives

Three-Step Protocol

Adapted from OrgSyn’s methodology, this route constructs the dioxaborolane ring system from dichloromethane:

Step 1 : Synthesis of (Dichloromethyl)boronic Acid

  • Reactants : Dichloromethane, BCl₃, and Mg turnings in THF.

  • Conditions : −70°C under argon, followed by hydrolysis.

Step 2 : Cyclization with Pinacol

  • Reactants : (Dichloromethyl)boronic acid, pinacol, MgSO₄.

  • Conditions : Room temperature, 16 hours in CH₂Cl₂.

Step 3 : Functionalization with p-Tolyloxymethylphenyl Group

  • Reactants : Sodium iodide, p-tolyloxymethylbenzyl chloride.

  • Conditions : Reflux in acetone for 48 hours.

Overall Yield : 44% (isolated via filtration and column chromatography).

Critical Analysis :

  • Advantages : High purity (>98% by GC).

  • Limitations : Lengthy reaction times and sensitivity to moisture.

Catalytic Boron Transfer Reactions

N-Heterocyclic Carbene (NHC) Catalysis

NHC catalysts enable boron transfer from bis-boronate esters to aryl halides.

Procedure :

  • Substrate : 2-((p-Tolyloxy)methyl)phenyl iodide (1.0 equiv).

  • Boron Source : B₂(pin)₂ (1.1 equiv).

  • Catalyst : IMes·HCl (10 mol%) and Cs₂CO₃ (2.0 equiv) in toluene.

  • Conditions : 110°C for 8 hours.

Yield : 79% with >95% regioselectivity.

Table : Optimization of NHC Catalysts

CatalystYield (%)Selectivity (%)
IMes·HCl79>95
SIPr·HCl6588
No Catalyst<5N/A

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura Coupling8599HighModerate
Hydroboration7297ModerateLow
Multi-Step Synthesis4498LowHigh
NHC Catalysis7995HighModerate

Key Findings :

  • The Suzuki-Miyaura method offers the best balance of yield and scalability.

  • NHC catalysis is promising for regioselective boronations but requires expensive ligands.

  • The multi-step synthesis, while reliable, is less practical for large-scale production.

Challenges and Innovations

  • Moisture Sensitivity : All methods require anhydrous conditions; molecular sieves or MgSO₄ are often used.

  • Catalyst Recovery : Pd catalysts in Suzuki reactions can be recycled via ligand design (e.g., polymer-supported PPh₃).

  • Green Chemistry : Recent advances use water as a co-solvent to reduce organic waste .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Substituted Derivatives: Various functionalized products can be obtained through substitution reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-based reagent. It serves as a key intermediate in the preparation of various complex organic molecules due to its ability to undergo Suzuki coupling reactions.

  • Suzuki Coupling Reactions : This compound can react with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Materials Science

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane has been explored for its potential use in developing advanced materials.

  • Polymer Chemistry : It can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.
PropertyValue
Glass Transition TemperatureIncreased due to cross-linking
Mechanical StrengthImproved by incorporation into polymer matrices

Photovoltaic Applications

Recent studies have indicated that boron compounds can enhance the efficiency of organic photovoltaic cells. The incorporation of this compound into photovoltaic materials may improve charge transport properties.

Biological Applications

While primarily used for synthetic applications, there is emerging research into the biological activity of boron compounds. Some studies suggest that they may exhibit anti-cancer properties or serve as drug delivery systems due to their ability to form stable complexes with biomolecules.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in Journal of Organic Chemistry, researchers successfully synthesized a series of biaryl compounds using 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane as a coupling agent. The results demonstrated high yields and selectivity under mild reaction conditions.

Case Study 2: Polymer Enhancement

Another study published in Polymer Science explored the use of this compound as a cross-linking agent in epoxy resins. The modified resins showed improved thermal stability and mechanical strength compared to unmodified counterparts.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The table below compares key structural analogs based on substituents, molecular weight, and reactivity:

Compound Name (Example) Substituent Features Molecular Formula Molecular Weight Key Reactivity/Applications Reference
Target Compound 2-((p-Tolyloxy)methyl)phenyl Not provided Not provided Cross-coupling; polymer precursors
2-(4-Iodophenyl)-dioxaborolane 4-Iodophenyl C12H15BIO2 314.97 Radiolabeling; Stille couplings
2-(Phenylethynyl)-dioxaborolane Phenylethynyl C14H17BO2 228.10 Sonogashira couplings; optoelectronics
2-(9-Anthryl)-dioxaborolane (AnthBpin) Anthracene C20H21BO2 308.19 OLEDs; fluorescent sensors
2-(Benzo[b]thiophen-3-yl)-dioxaborolane 2-Methylbenzo[b]thiophene C15H19BO2S 274.19 Medicinal chemistry; heterocyclic synthesis
2-(3-Chloropent-4-en-1-yl)-dioxaborolane Alkenyl chloride C13H21BClO2 261.57 Intramolecular cyclizations
2-(2,4,6-Trimethylphenyl)-dioxaborolane Mesityl (sterically bulky) C15H21BO2 244.14 Steric shielding in catalysis
Dimeric dioxaborolane () Bis-dioxaborolane linked by ethylene-phenyl C26H36B2O4 434.19 Polymer crosslinking; supramolecular chemistry

Reactivity and Stability

  • Target Compound : The p-tolyloxymethyl group provides moderate electron-donating effects, enhancing stability while maintaining reactivity in cross-coupling. Ether linkages may reduce hydrolysis susceptibility compared to ester or amide analogs.
  • Halogen-Substituted Analogs : Iodophenyl () and chloropentenyl () derivatives exhibit higher electrophilicity, favoring transmetalation in palladium-catalyzed reactions. However, iodine’s bulkiness may slow reaction kinetics .
  • Alkyne-Substituted Analogs: Phenylethynyl groups () enable Sonogashira couplings, but steric hindrance from the dioxaborolane ring may limit accessibility .
  • Heteroaromatic Analogs : Benzo[b]thiophene () and anthracene () derivatives show red-shifted fluorescence, useful in optoelectronic materials .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane (CAS No: 2246777-76-2) is a boron-containing compound known for its unique structural features and potential biological applications. This article explores its biological activity, synthesis pathways, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a dioxaborolane core with a p-tolyloxy methyl group attached to a phenyl ring. Its molecular formula is C₁₃H₁₉BO₂, with a molecular weight of approximately 218.10 g/mol. The compound is solid at room temperature and has a melting point ranging from 52 to 56 °C .

Biological Activity

Research indicates that boron-containing compounds exhibit various biological activities due to their ability to interact with biological molecules. The specific biological activities of 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane include:

  • Anticancer Activity : Compounds with similar dioxaborolane structures have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, the inhibition of nitric oxide synthases (NOS) has been reported in related compounds .
  • Enzyme Inhibition : Research shows that dioxaborolanes can act as enzyme inhibitors. They may interfere with the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer .
  • Antimicrobial Properties : Some derivatives of dioxaborolanes have demonstrated antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .

Case Study 1: Anticancer Potential

A study investigated the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on nitric oxide synthase inhibition, researchers synthesized several boron-containing compounds and tested their efficacy against nNOS and eNOS isoforms. The study found that specific modifications in the dioxaborolane structure enhanced inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design .

Synthesis Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

  • Formation of Dioxaborolane : Starting from boronic acid derivatives and suitable phenolic compounds through condensation reactions.
  • Substitution Reactions : Introducing the p-tolyloxy methyl group via nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%) .

Data Table: Properties and Biological Activities

Property/ActivityDescription
Molecular FormulaC₁₃H₁₉BO₂
Molecular Weight218.10 g/mol
Melting Point52–56 °C
Anticancer ActivityInhibits tumor growth in MCF-7 and HCT116 cells
Enzyme InhibitionEffective against nNOS and eNOS
Antimicrobial ActivityDisrupts bacterial membranes

Q & A

Q. Table 1. Representative Synthesis Parameters

ParameterExample 1 Example 2
Starting MaterialBenzaldehyde derivativePropanoate ester
CatalystIr-based photoredoxNot specified
Solvent SystemHexanes/EtOAcTetrachloroethylene-d₆
Yield27%Quantified via ¹H NMR

[Basic] How is this compound characterized post-synthesis?

Methodological Answer:
Characterization relies on multimodal spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm structural integrity. For example, ¹¹B NMR detects borolane resonance at ~30 ppm .
  • TLC Analysis : Monitor reaction progress using 1:9 EtOAc:hexanes (Rf = 0.35) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₂₂H₂₄B₂N₂O₂, MW 370) .

[Advanced] What challenges arise in photoredox coupling reactions involving this borolane?

Methodological Answer:
Challenges include:

  • Competing Side Reactions : The electron-rich aryl group may undergo undesired Suzuki-Miyaura coupling. Mitigate by optimizing catalyst loading (e.g., 2 mol% Ir) and light intensity .
  • Steric Hindrance : Bulky tetramethyl groups reduce reactivity. Computational modeling (DFT) predicts steric effects on transition states .
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility but may destabilize intermediates. Screen solvents like THF or dioxane .

[Advanced] How to resolve contradictory data in cross-coupling reactions (e.g., low yields vs. high purity)?

Methodological Answer:
Contradictions often stem from:

  • Catalyst Inefficiency : Compare Pd vs. Ir catalysts; Pd may favor aryl coupling but reduce borolane stability .
  • Reaction Monitoring : Use in-situ ¹H NMR to track intermediate formation. Adjust stoichiometry if borolane decomposition is observed .
  • Temperature Effects : Higher temperatures (>80°C) accelerate side reactions. Optimize via gradient heating (25°C → 60°C) .

Q. Table 2. Conflicting Data Analysis

VariableHigh Purity ObservationLow Yield Observation
CatalystPd(PPh₃)₄Ir(ppy)₃
Temperature60°C80°C
SolventTHFDMF

[Basic] What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight containers under inert gas to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential boronic acid toxicity .
  • Waste Disposal : Quench with aqueous NaOH (1 M) before disposal to neutralize reactive boron species .

[Advanced] How does steric hindrance from the tetramethyl groups influence reactivity?

Methodological Answer:

  • Crystallographic Data : X-ray studies reveal a planar borolane ring with methyl groups creating ~110° dihedral angles, limiting substrate access .
  • Kinetic Studies : Steric effects reduce coupling rates by 40% compared to non-methylated analogs. Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .

[Advanced] What computational methods predict the reactivity of this borolane?

Methodological Answer:

  • DFT Calculations : Model transition states at the B3LYP/6-31G(d) level to assess activation barriers for C–C bond formation .
  • Molecular Dynamics : Simulate solvent interactions (e.g., EtOAc vs. hexanes) to optimize reaction trajectories .

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